Levodopa isopropyl ester
説明
Levodopa isopropyl ester is a pharmaceutical reference standard . It is used in the most reliable pharmaceutical testing . The molecular formula of Levodopa isopropyl ester is C12H17NO4 and its molecular weight is 239.27 g/mol.
Synthesis Analysis
The synthesis of Levodopa isopropyl ester involves a reaction that can be carried out at a temperature ranging from about 20° C. to about 60° C . A more polar mobile phase was also evaluated for method development .Molecular Structure Analysis
Levodopa is a polar substance in nature . It elutes early on a non-polar octadecyl stationary phase with retention times of 2–3 min .Chemical Reactions Analysis
Levodopa is widely administered orally in clinical treatment of Parkinson’s disease . A rapid High Performance Liquid Chromatography (HPLC) method was validated at low UltraViolet (UV) wavelength of 208 nm that showed limit of detection and limit of quantitation of 59 and 177 ng/mL, respectively .Physical And Chemical Properties Analysis
Levodopa has erratic absorption, extensive metabolism and a short plasma half-life . Due to the instability of catecholamines (l-DOPA, dopamine, and 3-O-methyldopa) and carbidopa, antioxidation (0.5 mg sodium metabisulfite for 100 μL sample) and environment temperature control were used alone or in combination to enhance stability .科学的研究の応用
Parkinson's Disease Treatment
Levodopa isopropyl ester, a prodrug of Levodopa, is widely recognized for its efficacy in treating Parkinson's disease (PD). It is utilized primarily for its ability to replenish dopamine levels in the brain, thereby alleviating symptoms of PD. Research indicates that oral Levodopa, in combination with dopa-decarboxylase inhibitors or catechol-O-methyltransferase inhibitors, significantly enhances Levodopa's bioavailability and efficacy in managing PD symptoms. These combinations aim to mitigate motor complications and extend the therapeutic effects of Levodopa, providing flexibility and control over response fluctuations. Recent advancements strive for continuous delivery mechanisms, including duodenal infusion and transdermal patches, to overcome the limitations of intermittent dosing (Salat & Tolosa, 2013)[https://consensus.app/papers/levodopa-treatment-parkinsons-disease-status-salat/33c1229db04156f29486118bc1f5b45e/?utm_source=chatgpt].
Levodopa Monitoring Techniques
Innovations in Levodopa monitoring have been developed to optimize PD management further. A wearable sweat band, designed for noninvasive Levodopa monitoring, showcases a novel approach to track Levodopa dynamics in the body. This device aims to refine dosage optimization by providing real-time pharmacokinetic profiles, which is crucial for mitigating the onset of undesired fluctuations in patients' conditions. The technology leverages stationary iontophoretic induction and physical exercise to extract sweat, offering insights into drug metabolism dynamics (Tai et al., 2019)[https://consensus.app/papers/sweat-band-noninvasive-levodopa-monitoring-tai/07a9815a2b9d540db06a13f7df6b59c7/?utm_source=chatgpt].
Metabolism and Bioavailability Enhancement
A feasibility study explored the differential intestinal delivery of Levodopa ester and benserazide to enhance Levodopa's bioavailability. This research highlighted that the proximal colon, while minimally absorbing Levodopa itself, substantially absorbs its ester forms. The study demonstrated that strategic administration of benserazide, especially when infused into the duodenum prior to ester dosing, significantly enhances the absorption and efficacy of Levodopa ester in the colon. This suggests a potential for optimizing Levodopa use in PD treatment through innovative delivery methods that ensure continuous and effective Levodopa concentration in plasma, reducing its metabolism into dopamine and thereby possibly improving therapeutic outcomes (Itoh & Oo, 2010)[https://consensus.app/papers/feasibility-study-delivery-levodopa-ester-benserazide-itoh/ffdb8fce7b155f0683350bdad685976b/?utm_source=chatgpt].
Safety And Hazards
将来の方向性
There is a need for levodopa formulations that can provide continuous levodopa delivery for continuous dopamine production in the brain . Novel technologies and delivery-based devices may be able to address the need for more sustained delivery while reducing the complications of oral levodopa therapy .
特性
IUPAC Name |
propan-2-yl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-7(2)17-12(16)9(13)5-8-3-4-10(14)11(15)6-8/h3-4,6-7,9,14-15H,5,13H2,1-2H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QALMBBJHULTYQU-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(CC1=CC(=C(C=C1)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60149207 | |
Record name | Levodopa isopropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60149207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Levodopa isopropyl ester | |
CAS RN |
110301-07-0 | |
Record name | Levodopa isopropyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110301070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levodopa isopropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60149207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。